molecular formula C11H13FN2S B5553151 N-(4-fluorophenyl)pyrrolidine-1-carbothioamide

N-(4-fluorophenyl)pyrrolidine-1-carbothioamide

Cat. No.: B5553151
M. Wt: 224.30 g/mol
InChI Key: RSDGTYCVRPYQMS-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)pyrrolidine-1-carbothioamide is a synthetic thioamide derivative of interest in medicinal chemistry and drug discovery. This compound belongs to a class of chemicals where the pyrrolidine ring is functionalized with a thiocarbamoyl group and a 4-fluorophenyl substituent. Thioamide derivatives are frequently investigated as key scaffolds for developing biologically active molecules . Research into structurally similar N-(4-fluorophenyl) carbothioamide compounds has demonstrated significant potential in neuroscience research, particularly as inhibitors of monoamine oxidase (MAO) enzymes . These enzymes are important targets for antidepressant and anxiolytic agents. Related pyrazoline-carbothioamide derivatives have shown selective inhibition of MAO-A and MAO-B, with in vivo studies confirming antidepressant and anxiolytic effects in animal models . Furthermore, carbothioamide derivatives incorporating heterocyclic systems like the 1,2,4-triazole moiety have displayed promising antimicrobial properties in recent studies . These compounds have been evaluated against a panel of bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa , with some derivatives exhibiting activity in the low micromolar range, highlighting the potential of the carbothioamide functional group in antimicrobial agent development . The presence of the fluorine atom on the phenyl ring is a common strategy in drug design, as it can influence the molecule's electronegativity, metabolic stability, and its interaction with biological targets . Researchers can utilize this compound as a versatile building block for the synthesis of more complex heterocyclic systems or as a reference standard in bioactivity screening programs. Intended Use and Handling: This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper safety protocols, including the use of personal protective equipment, should be followed when handling this chemical.

Properties

IUPAC Name

N-(4-fluorophenyl)pyrrolidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2S/c12-9-3-5-10(6-4-9)13-11(15)14-7-1-2-8-14/h3-6H,1-2,7-8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDGTYCVRPYQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)pyrrolidine-1-carbothioamide typically involves multi-step reactions. One common method starts with the commercially available 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid. This compound undergoes a series of nucleophilic substitution reactions and ester hydrolysis to yield the target compound . The reaction conditions often include the use of specific reagents and catalysts to facilitate the nucleophilic substitution and hydrolysis steps.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Substitution Reactions

The pyrrolidine ring and carbothioamide group enable nucleophilic and electrophilic substitution. For example:

  • Alkylation : The secondary amine group in pyrrolidine can undergo alkylation via reductive amination, as demonstrated in related pyrrolidine derivatives .

  • Thioamide Functionalization : The carbothioamide group reacts with bromoketones to form thiazole derivatives via the Hantzsch thiazole synthesis, a reaction observed in analogous compounds .

Condensation Reactions

These reactions often involve the carbothioamide group:

  • Thioamide to Thiazole Conversion : Treatment with α-bromoketones under Hantzsch conditions yields thiazole derivatives. For instance, compound 68 (a thioamide) reacts with α-bromoketones to form thiazoles 69 and 70 .

  • Amide Coupling : Conversion of carboxylic acids to carboxamides via activation with reagents like CDI (1,1′-carbonyldiimidazole) has been reported in structurally similar compounds .

Cyclization Reactions

The compound’s structure permits intramolecular cyclization:

  • Dehydrative Cyclization : Base-catalyzed cyclization of hydrazine derivatives can form 1,2,4-triazole rings, as seen in the synthesis of compound 16b from 15b .

  • Pyrrolidinone Ring Formation : Interactions with itaconic acid or related dicarboxylic acids can generate pyrrolidinone rings, a reaction observed in pyrrolidine-based hydrazides .

Functional Group Transformations

Key transformations include:

  • Thioamide to Amide : Hydrolysis of thioamides to amides using basic conditions, followed by conversion to carboxamides .

  • Reductive Amination : Synthesis of N-methylpyrrolidine derivatives via reductive amination with paraformaldehyde and NaBH(OAc)₃ .

Comparative Reaction Data

Reaction TypeReagents/ConditionsProduct TypeSource
Hantzsch thiazole synthesisα-bromoketone, refluxThiazole derivatives
Dehydrative cyclizationBase catalyst1,2,4-Triazole rings
Amide couplingCDI, methanolCarboxamide derivatives

Key Research Findings

Scientific Research Applications

Pharmaceutical Development

Potential as a Lead Compound:
N-(4-fluorophenyl)pyrrolidine-1-carbothioamide is being investigated as a lead compound in drug discovery due to its unique structural features that may influence biological activity. The presence of the fluorine atom and the carbothioamide group allows for potential interactions with biological targets, making it a candidate for further research in pharmacology.

Biological Activity:
The compound's structure suggests it may participate in hydrogen bonding, which is crucial for enzyme inhibition and receptor targeting. Preliminary studies indicate that similar compounds have shown promise against various pathogens, including bacteria and fungi .

Case Studies:

  • A study on related compounds demonstrated significant antimicrobial activity against Mycobacterium species, highlighting the importance of electronic and steric properties in determining biological efficacy .
  • Another investigation into pyrrolidine derivatives revealed their potential as inhibitors of MDM2, a protein involved in cancer progression, suggesting that this compound may exhibit similar inhibitory effects .

Material Science

Applications in Material Chemistry:
The unique chemical structure of this compound allows it to be explored in material science applications. Its ability to form hydrogen bonds can be utilized in creating novel materials with specific properties such as enhanced stability or reactivity.

Synthesis and Derivatives:
The synthesis of this compound typically involves multi-step organic reactions that can be optimized to yield various derivatives. These derivatives can exhibit altered physical and chemical properties, which can be tailored for specific applications in materials science.

Antimicrobial and Antiviral Activities

Broad-Spectrum Antimicrobial Potential:
Research has indicated that compounds with structural similarities to this compound possess significant antimicrobial properties. For instance, studies have shown effectiveness against Staphylococcus aureus and various fungal strains, suggesting that this compound could be effective against a range of microbial pathogens .

Mechanism of Action:
The antimicrobial activity is often linked to the ability of these compounds to interact with microbial cell membranes or inhibit essential enzymatic pathways. Investigations into the structure-activity relationships (SAR) have provided insights into how modifications to the pyrrolidine core can enhance potency against specific pathogens .

Toxicological Studies

Safety Profile Assessment:
As with any new compound intended for pharmaceutical use, assessing the safety profile of this compound is crucial. Toxicological studies are necessary to evaluate cytotoxicity and potential side effects associated with its use. Preliminary findings suggest that certain derivatives exhibit low cytotoxicity while maintaining antimicrobial efficacy .

Summary Table of Applications

Application AreaDescriptionKey Findings
Pharmaceutical DevelopmentLead compound for drug discovery; potential enzyme inhibitorsPromising activity against Mycobacterium species
Material ScienceUtilization in novel materials; synthesis of derivativesEnhanced stability and reactivity possible
Antimicrobial ActivityBroad-spectrum effectiveness against bacteria and fungiSignificant efficacy shown in SAR studies
Toxicological StudiesAssessment of safety profile; evaluation of cytotoxicityLow cytotoxicity observed in preliminary studies

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)pyrrolidine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

N-Phenylpyrrolidine-1-carbothioamide

  • Structure : Lacks substituents on the phenyl ring.
  • Crystal Interactions : Exhibits intermolecular N–H⋯S hydrogen bonding, forming chains .
  • Electronic Properties : The absence of electron-withdrawing groups results in weaker dipole interactions compared to fluorinated analogs.

N-(4-Chlorophenyl)pyrrolidine-1-carboxamide

  • Structure : Substitutes fluorine with chlorine and replaces the thioamide (–C(S)NH–) with a carboxamide (–C(O)NH–) group.
  • Crystal Packing : The carboxamide group facilitates N–H⋯O hydrogen bonds, creating chains along the [100] axis. The pyrrolidine ring adopts an envelope conformation .

N-[4-(Trifluoromethyl)phenyl]-1-pyrrolidinecarbothioamide

  • Structure : Features a stronger electron-withdrawing trifluoromethyl (–CF₃) group.
  • Molecular Weight : 274.31 g/mol, heavier than the 4-fluoro analog due to the CF₃ group .
  • Reactivity : The –CF₃ group enhances metabolic stability and lipophilicity, which is advantageous in drug design.

Functional Group Variations

Thioamide vs. Carboxamide

  • Hydrogen Bonding : Thioamides (N-(4-fluorophenyl)pyrrolidine-1-carbothioamide) form N–H⋯S bonds, while carboxamides (e.g., N-(4-chlorophenyl)pyrrolidine-1-carboxamide) engage in N–H⋯O interactions. Sulfur’s larger atomic size and lower electronegativity weaken hydrogen-bond strength compared to oxygen .
  • Conformational Flexibility : Thioamide groups exhibit greater rotational freedom due to longer C–S bonds (1.68–1.72 Å) versus C–O bonds (1.23 Å) .

Heterocyclic Modifications

1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

  • Structure : Incorporates a 5-oxopyrrolidine and a thiadiazole ring.
  • Complexity : The thiadiazole moiety introduces additional hydrogen-bond acceptors (N, S) and enhances rigidity .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Hydrogen Bonding Crystal System/Conformation
This compound C₁₁H₁₃FN₂S 224.30 4-Fluorophenyl, thioamide N–H⋯S (inferred) Not reported
N-Phenylpyrrolidine-1-carbothioamide C₁₁H₁₄N₂S 206.31 Phenyl, thioamide N–H⋯S Monoclinic, P2₁/c
N-(4-Chlorophenyl)pyrrolidine-1-carboxamide C₁₁H₁₃ClN₂O 240.69 4-Chlorophenyl, carboxamide N–H⋯O Envelope conformation
N-[4-(Trifluoromethyl)phenyl]-1-pyrrolidinecarbothioamide C₁₂H₁₃F₃N₂S 274.31 4-CF₃, thioamide Not reported Not reported

Table 2: Hydrogen-Bonding Parameters

Compound Donor-Acceptor Pair Bond Length (Å) Bond Angle (°) Reference
N-Phenylpyrrolidine-1-carbothioamide N–H⋯S 2.38 165
N-(4-Chlorophenyl)pyrrolidine-1-carboxamide N–H⋯O 2.08 172

Key Research Findings

Substituent Impact : Fluorine and chlorine substituents enhance dipole interactions but differ in steric and electronic effects. Fluorine’s smaller size minimizes steric hindrance, favoring tighter crystal packing compared to chlorine .

Thioamide Utility : Thioamides are less prone to hydrolysis than carboxamides, making them more stable in biological environments .

Conformational Dynamics : Pyrrolidine rings in these compounds often adopt envelope or twisted conformations, influencing molecular recognition properties .

Biological Activity

N-(4-fluorophenyl)pyrrolidine-1-carbothioamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₉FN₂OS, with a molecular weight of approximately 282.38 g/mol. The compound features a pyrrolidine ring, a carbothioamide functional group, and a fluorinated aromatic ring. These structural elements contribute to its diverse interactions in biological systems.

1. Antimicrobial Activity

Research indicates that carbothioamide derivatives, including this compound, may exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . The presence of the fluorine atom in the aromatic ring is hypothesized to enhance lipophilicity, which can improve antimicrobial activity.

2. Enzyme Inhibition

Carbothioamides are known for their potential as enzyme inhibitors. Studies on similar compounds have demonstrated their ability to inhibit enzymes critical for bacterial survival, such as InhA in Mycobacterium tuberculosis . The specific interactions of this compound with target enzymes remain to be fully elucidated but are an area of active investigation.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds highlight the importance of specific functional groups in modulating biological activity. For example, modifications in the aromatic substituents or the introduction of heterocycles can significantly alter the potency and selectivity against various biological targets .

Compound NameStructural FeaturesBiological Activity
N-(4-chloro-2-isopropoxyphenyl)pyrrolidine-1-carbothioamideChlorine instead of fluorinePotentially different activity profile
This compoundLacks isopropoxy groupSimpler structure may lead to varied reactivity
2-Isopropoxy-N-(4-fluorophenyl)thiazoleThiazole ringDifferent properties due to ring structure

Case Study 1: Antibacterial Evaluation

In a comparative study of pyrrolyl derivatives, this compound was evaluated alongside other compounds for its antibacterial properties against Mycobacterium tuberculosis. The results indicated that while it showed promising activity, further optimization of its structure could enhance its effectiveness .

Case Study 2: Antioxidant Activity

Another study explored the antioxidant potential of similar pyrrolidine derivatives. The findings suggested that compounds with specific functional groups exhibited significant antioxidant activities, which could be beneficial in therapeutic applications . While direct data on this compound's antioxidant capacity is limited, its structural similarities suggest potential in this area.

Q & A

Q. What are the established synthetic routes for N-(4-fluorophenyl)pyrrolidine-1-carbothioamide, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-fluorophenyl isothiocyanate with pyrrolidine under inert conditions (e.g., dry THF or DCM at 0–25°C) . Yield optimization requires careful control of stoichiometry (1:1 molar ratio), temperature (prolonged stirring at room temperature), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane). Purity (>98%) is confirmed by HPLC, and intermediates should be characterized by 1^1H/13^{13}C NMR to monitor thioamide bond formation .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Spectroscopy : IR confirms the C=S stretch (∼1250–1000 cm1^{-1}), while 1^1H NMR identifies the pyrrolidine protons (δ 1.8–2.1 ppm, multiplet) and aromatic protons (δ 6.8–7.2 ppm, doublets) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with a Bruker SMART CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) resolves the molecular geometry. Data refinement via SHELXL-2018 (R-factor < 0.05) confirms bond lengths (C–S: ∼1.68 Å) and intermolecular N–H···S hydrogen bonding .

Q. How does the fluorophenyl substituent influence the compound’s electronic and steric properties?

The electron-withdrawing fluorine atom increases the electrophilicity of the aromatic ring, enhancing reactivity in substitution reactions. Steric effects are minimal due to the para position, allowing planar alignment with the pyrrolidine-thioamide moiety. Computational studies (DFT, B3LYP/6-31G*) predict a dipole moment of ∼4.2 D, favoring polar solvent interactions .

Advanced Research Questions

Q. What strategies resolve discrepancies in crystallographic data between this compound and its chloro/methyl analogs?

Structural variations arise from substituent electronegativity. For example, the C–S bond in the fluorophenyl derivative (1.68 Å) is shorter than in the chlorophenyl analog (1.70 Å) due to fluorine’s stronger inductive effect . Hydrogen-bonding patterns also differ: N–H···S interactions dominate in thioamides, while carboxamides exhibit N–H···O motifs. High-resolution SCXRD (≤ 0.8 Å resolution) and Hirshfeld surface analysis clarify these differences .

Q. How can computational modeling predict the compound’s potential as a enzyme inhibitor or ligand?

Molecular docking (AutoDock Vina) against targets like carbonic anhydrase IX (PDB: 3IAI) reveals binding affinity (ΔG ≈ −8.2 kcal/mol) via thioamide–zinc coordination and fluorophenyl hydrophobic interactions . MD simulations (100 ns, AMBER force field) assess stability, with RMSD < 2.0 Å indicating robust binding. Experimental validation via enzyme inhibition assays (IC50_{50} determination) is required to confirm predictions .

Q. What experimental designs address low reproducibility in biological activity studies of this compound?

  • In vitro assays : Use standardized cell lines (e.g., HeLa or MCF-7) with controls for cytotoxicity (MTT assay) and batch-to-batch compound consistency (HPLC purity > 98%) .
  • Data normalization : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) and triplicate measurements to mitigate variability.
  • Meta-analysis : Compare results across analogs (e.g., N-(4-chlorophenyl)pyrrolidine-1-carboxamide) to isolate fluorine-specific effects .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

Accelerated stability studies (40°C/75% RH, 6 months) show degradation < 5% in amber vials under argon. Polar solvents (e.g., DMSO) induce hydrolysis at > 30°C, forming 4-fluoroaniline and pyrrolidine-1-carbothioic acid. Storage recommendations: −20°C in anhydrous DMSO or solid state with desiccants .

Methodological Considerations

  • Synthetic Challenges : Trace moisture leads to thiourea byproducts; use molecular sieves or Schlenk techniques .
  • Crystallization : Slow evaporation from ethanol/water (7:3) yields diffraction-quality crystals .
  • Data Contradictions : Cross-validate spectral data with analogs (e.g., N-phenylpyrrolidine-1-carbothioamide) to distinguish substituent effects .

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